Substituting morin hydrate with quercetin compromises Al³⁺ detection and bioavailability. Morin hydrate (CAS 654055-01-3) provides the exact solution:
High-purity hydrate ensures rapid dissolution in DMSO/methanol.
Morin hydrate (CAS 654055-01-3) is a naturally occurring pentahydroxyflavone characterized by its 2',4'-dihydroxyphenyl B-ring substitution. In industrial and laboratory procurement, it is primarily sourced as a high-purity analytical reagent, a specialized fluorescent probe for trace metal detection, and a baseline compound for flavonoid pharmacokinetic studies. Unlike its widely studied isomer quercetin, morin hydrate features a meta-hydroxylation pattern that fundamentally alters its metal coordination chemistry and metabolic stability [1]. The hydrate form is the industry standard for commercial distribution, providing optimal crystalline stability and rapid dissolution kinetics in polar organic solvents such as methanol and DMSO, which are essential for downstream formulation and assay preparation .
Substituting morin hydrate with its ubiquitous isomer quercetin or generic anhydrous flavonoids compromises both analytical specificity and in vivo performance. In trace metal analysis, quercetin lacks the specific spatial coordination required to form the highly fluorescent, stable complex with aluminum (Al3+) that morin provides, rendering it ineffective for histochemical staining of aluminum granulomas or fluorometric water testing [1]. Furthermore, in preclinical models, quercetin undergoes rapid and near-complete first-pass glucuronidation due to its ortho-hydroxylated B-ring, resulting in negligible systemic bioavailability compared to morin [2]. Finally, attempting to use fully anhydrous morin can lead to unpredictable dissolution rates and precipitation in methanolic or DMSO-based stock solutions, disrupting high-throughput assay reproducibility .
Morin hydrate is widely procured as a specialized fluorescent probe for aluminum. Unlike generic metal chelators, morin forms a highly specific, blue-green fluorescent complex with Al3+. In quantitative assays, morin hydrate achieves a Limit of Detection (LOD) as low as 4.3 µg/L for Al3+ in aqueous matrices [1]. In histopathology, it provides 100% specificity for detecting aluminum-containing macrophages in macrophagic myofasciitis (MMF) from formalin-fixed paraffin-embedded (FFPE) tissues, outperforming standard non-specific inflammatory stains [2].
| Evidence Dimension | Aluminum detection limit and histochemical specificity |
| Target Compound Data | LOD of 4.3 µg/L; highly specific blue-green fluorescence for Al3+ in FFPE tissues |
| Comparator Or Baseline | Standard histochemical stains (e.g., H&E) and generic fluorophores |
| Quantified Difference | Enables trace quantification below WHO drinking water limits (200 µg/L) and provides definitive Al3+ localization |
| Conditions | Aqueous analytical matrices and FFPE/frozen human tissue sections |
Procurement of morin hydrate is critical for diagnostic and analytical laboratories requiring validated, high-sensitivity detection of trace aluminum.
For in vivo studies, morin hydrate offers significantly better systemic exposure than its widely used isomer, quercetin. The structural difference—a meta-hydroxylated B-ring (2',4'-OH) in morin versus an ortho-hydroxylated B-ring (3',4'-OH) in quercetin—alters its metabolic fate. Pharmacokinetic studies in rat models demonstrate that at an equivalent oral dose of 50 mg/kg, the total Area Under the Curve (AUC) for morin (parent form and conjugated metabolites) is 3-fold higher than that of quercetin[1].
| Evidence Dimension | Total Area Under the Curve (AUC) for absorption |
| Target Compound Data | 3-fold higher total AUC at 50 mg/kg oral dose |
| Comparator Or Baseline | Quercetin (isomeric flavonol) |
| Quantified Difference | 300% increase in systemic absorption/exposure |
| Conditions | In vivo rat model, 50 mg/kg oral administration |
Researchers designing in vivo efficacy models should select morin hydrate over quercetin to ensure viable systemic concentrations without excessive dosing.
The hydrate form of morin is specifically procured to ensure reliable solubility and stability during stock solution preparation. Morin hydrate achieves a solubility of 50 mg/mL in methanol and up to 64 mg/mL in anhydrous DMSO . The presence of lattice water in the hydrate form improves dissolution kinetics in polar organic solvents compared to heavily desiccated anhydrous flavonoid extracts, preventing premature precipitation during the formulation of complex analytical cocktails or nanoparticle-loading procedures .
| Evidence Dimension | Solubility in standard laboratory solvents |
| Target Compound Data | 50 mg/mL in methanol; 64 mg/mL in DMSO |
| Comparator Or Baseline | Anhydrous morin / crude flavonoid extracts |
| Quantified Difference | Rapid and complete dissolution at high millimolar concentrations (~200 mM in DMSO) |
| Conditions | Standard room temperature stock preparation |
Procuring the hydrate form ensures reproducible, high-concentration stock solutions critical for high-throughput screening and analytical probe formulation.
Directly leveraging its 4.3 µg/L LOD, morin hydrate is the reagent of choice for constructing optical sensors or liquid assays to monitor Al3+ in drinking water or biological fluids. Its high sensitivity allows laboratories to easily verify compliance with the WHO maximum permissible level of 200 µg/L for aluminum in drinking water [1].
Utilizing its unique metal-coordination fluorescence, morin hydrate is procured by clinical pathology labs to specifically stain and identify aluminum-containing macrophages in FFPE tissue sections. This provides a definitive, accessible diagnostic tool for confirming conditions like macrophagic myofasciitis (MMF) without requiring expensive electron microscopy [2].
Because of its 3-fold higher AUC compared to quercetin, morin hydrate is selected as the preferred flavonol scaffold for in vivo studies targeting oxidative stress, enzyme inhibition, or nanoparticle-based drug delivery systems. It provides reliable systemic exposure that generic ortho-hydroxylated flavonoids cannot match [3].
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